molecular formula C19H20N4O B2785614 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline CAS No. 2380184-23-4

3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline

Cat. No.: B2785614
CAS No.: 2380184-23-4
M. Wt: 320.396
InChI Key: ANUFOYDVENPPQP-UHFFFAOYSA-N
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Description

3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a benzimidazole ring, an azetidine ring, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Ring: Starting with o-phenylenediamine and a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with the dimethylaminophenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the azetidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminophenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted dimethylaminophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows for modifications that can enhance its pharmacological profile.

Industry

In the materials science industry, the compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the azetidine ring can interact with receptor sites, modulating their function. The dimethylaminophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(methylamino)phenyl]methanone
  • [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(ethylamino)phenyl]methanone
  • [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(propylamino)phenyl]methanone

Uniqueness

The uniqueness of 3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and azetidine rings, along with the dimethylaminophenyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-21(2)15-7-5-6-14(10-15)19(24)22-11-16(12-22)23-13-20-17-8-3-4-9-18(17)23/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFOYDVENPPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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